molecular formula C13H9IO2 B594545 3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-40-8

3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B594545
M. Wt: 324.117
InChI Key: RZGXSEXPBQYOMH-UHFFFAOYSA-N
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Description

“3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound that belongs to the class of biphenyls. It has a molecular formula of C12H9I and a molecular weight of 280.10 g/mol . The IUPAC name for this compound is 1-iodo-3-phenylbenzene .


Synthesis Analysis

The synthesis of biphenyl derivatives like “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a palladium-catalyzed cross-coupling between organoboranes (boronic acids or boronic esters) and halides or triflates under basic conditions .


Molecular Structure Analysis

The molecular structure of “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” consists of two benzene rings linked at the [1,1’] position with an iodine atom attached to the third position of one of the benzene rings . The InChI code for this compound is 1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H .


Chemical Reactions Analysis

Biphenyl compounds like “3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions and carbon–carbon bond-forming chemistries .


Physical And Chemical Properties Analysis

“3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid” has a molecular weight of 280.10 g/mol . It has a rotatable bond count of 1 and a complexity of 149 .

Scientific Research Applications

Synthetic Approaches and Organic Ligands

Metal-Organic Frameworks and Ligand Preparation

A study detailed synthetic approaches towards creating valuable organic ligands for metal-organic frameworks (MOFs) construction, employing iodination of [1,1'-biphenyl]-4-carboxylic acid among other steps. This methodology underscores the role of iodinated biphenyl carboxylic acids as intermediates in synthesizing complex organic structures, although direct application of "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid" was not explicitly mentioned (Ardeleanu et al., 2018).

Catalysis

Catalytic Activity in Organic Synthesis

Research on ortho-iodobiphenylboronic acids, which are closely related to "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid", showed significant catalytic activity in carboxylic acid activation. These compounds serve as superior catalysts, indicating the potential utility of iodinated biphenyl compounds in facilitating chemical transformations (Al‐Zoubi et al., 2020).

Biological Activity

While the focus was to exclude drug usage and dosage information, it's noteworthy that the related compounds explored in these studies did not specifically address the biological activities of "3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid" itself. Instead, they offer insights into the broader chemical family's applications and potential functionalities in scientific research.

Chemical Properties and Reactions

Synthesis and Characterization of Complexes

Various studies have synthesized and characterized organotin(IV) complexes and cyclohexadienones derived from structurally related biphenyl carboxylic acids, showcasing the versatility of these compounds in forming diverse chemical structures and their potential applications in material science and organic synthesis (Ahmad et al., 2002); (Deng et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, biphenyl, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(3-iodophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGXSEXPBQYOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681768
Record name 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1215206-40-8
Record name 3′-Iodo[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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